Acide 1-benzyl-5-oxopyrrolidine-3-carboxylique

Vue d'ensemble

Description

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3. It is a derivative of pyrrolidine, characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Applications De Recherche Scientifique

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a precursor in the synthesis of drugs for treating neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes .

Mécanisme D'action

Target of Action

Similar compounds have been suggested to potentially affect gaba-receptors, histamine-n-methyl transferase, and benzodiazepine receptors .

Result of Action

Based on the potential targets, it can be inferred that the compound might exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

Analyse Biochimique

Biochemical Properties

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as those regulating the Nrf2 transduction pathway . This interaction can lead to the activation or inhibition of these enzymes, thereby influencing cellular responses to oxidative stress.

Cellular Effects

The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . Additionally, it has been reported to possess analgesic and antihypoxic effects, which can impact cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the Nrf2 pathway, resulting in the activation of antioxidant response elements . This interaction can lead to changes in gene expression and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained activation of antioxidant pathways, which may have protective effects on cells.

Dosage Effects in Animal Models

The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as analgesia and protection against hypoxia . At higher doses, it can lead to toxic or adverse effects. For instance, excessive activation of antioxidant pathways may disrupt cellular homeostasis and lead to oxidative damage .

Metabolic Pathways

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. For example, it can modulate the activity of enzymes involved in the Nrf2 pathway, leading to changes in metabolic flux and metabolite levels . This interaction can influence cellular responses to oxidative stress and energy production.

Transport and Distribution

The transport and distribution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific transporters and accumulate in regions where oxidative stress responses are activated.

Subcellular Localization

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors involved in the Nrf2 pathway, thereby modulating gene expression and cellular responses to oxidative stress.

Méthodes De Préparation

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of benzylamine with pyrrolidine-3-carboxylic acid. The process includes dissolving benzylamine in an appropriate solvent, followed by the gradual addition of pyrrolidine-3-carboxylic acid. The mixture is then heated to facilitate the reaction, and upon cooling, the product is crystallized . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxylic acid group, leading to the formation of various derivatives

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-4-carboxy-2-pyrrolidinone: Similar structure but with a different position of the carboxylic acid group.

1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid: Contains a methyl group instead of a benzyl group.

N-Phenyl-1-pyrrolidinecarboxamide: Features a phenyl group instead of a benzyl group

These comparisons highlight the unique structural features and reactivity of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, making it distinct in its applications and interactions.

Activité Biologique

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (C12H13NO3) is a pyrrolidine derivative notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by a benzyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the pyrrolidine ring, has been investigated for various therapeutic applications.

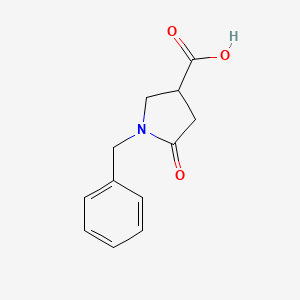

Chemical Structure

The molecular structure of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid is depicted below:

The compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. Notably, it has been suggested that similar compounds may influence:

- GABA receptors

- Histamine-N-methyl transferase

- Benzodiazepine receptors

These interactions imply potential anticonvulsant , anxiolytic , and anti-inflammatory activities. Additionally, it has been shown to activate the Nrf2 pathway, enhancing the expression of antioxidant genes, which may contribute to its cytoprotective effects against oxidative stress .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit structure-dependent anticancer activity. The compound was tested at a concentration of 100 µM, resulting in significant reductions in cell viability compared to controls:

| Compound | Viability (%) | Significance |

|---|---|---|

| Control | 100 | - |

| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 63.4 | p < 0.05 |

| 3,5-Dichloro derivative | 21.2 | p < 0.001 |

These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

Enzyme Inhibition

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid has also been identified as a potential inhibitor of the BACE-1 enzyme, which plays a crucial role in Alzheimer's disease pathology. The compound demonstrated sub-micromolar activity in inhibiting BACE-1, indicating its promise as a therapeutic agent in neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives of 5-oxopyrrolidines revealed that structural modifications significantly impacted their anticancer activity against A549 cells. The most potent derivatives were found to reduce cell viability substantially while maintaining lower toxicity levels in non-cancerous cells .

- Neuropharmacological Research : Research has indicated that compounds similar to 1-benzyl-5-oxopyrrolidine-3-carboxylic acid may serve as effective non-nucleoside reverse transcriptase inhibitors for HIV treatment, showcasing their versatility in addressing a range of health issues .

Propriétés

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQDWPBYULGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5733-86-8 | |

| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5733-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the synthesis of Nebracetam Fumarate?

A1: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of Nebracetam Fumarate []. The synthesis starts with itaconic acid dimethyl ester and benzylamine undergoing Michael addition and intramolecular cyclization to produce 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester. This ester is then subjected to a series of reactions – reduction, chlorination, azidation, and hydrogenation – before finally undergoing salt formation to yield Nebracetam Fumarate [].

Q2: Can you elaborate on the synthesis process of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester, as mentioned in the research?

A2: The research paper describes a straightforward synthesis of the methyl ester. Itaconic acid dimethyl ester and benzylamine are reacted, leading to a Michael addition of the benzylamine to the itaconic acid derivative. This addition is followed by an intramolecular cyclization, resulting in the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester []. This compound then serves as the foundation for the subsequent steps in the synthesis of Nebracetam Fumarate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.